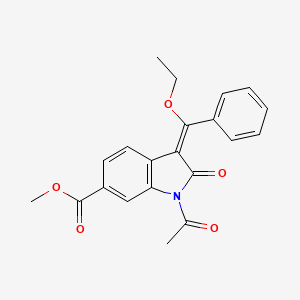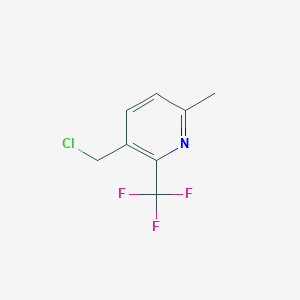
3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly useful in the fields of agrochemicals and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine typically involves the chlorination and methylation of a pyridine ring. One common method includes the simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effect .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
- 3-Trifluoromethyl-5,6-dihydropyridine
Uniqueness
3-(Chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical resistance .
特性
分子式 |
C8H7ClF3N |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
3-(chloromethyl)-6-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-3-6(4-9)7(13-5)8(10,11)12/h2-3H,4H2,1H3 |
InChIキー |
MDMROWSYNSJJQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)
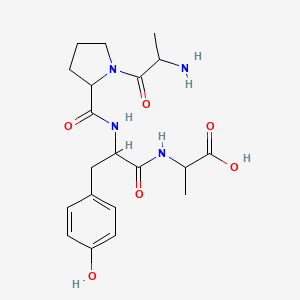
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)
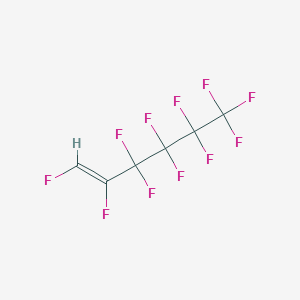


![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)


![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)
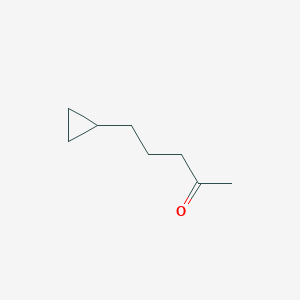

![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)
